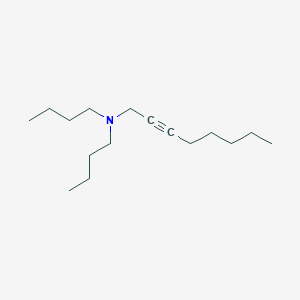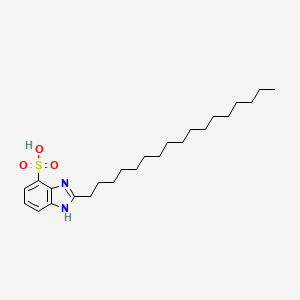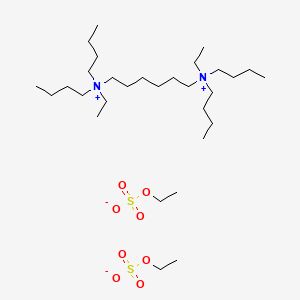
Ethyl 3-benzyl-2-cyano-3-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-benzyl-2-cyano-3-methylpentanoate is an organic compound with the molecular formula C16H21NO2. It is a nitrile and ester derivative, characterized by its complex structure which includes a benzyl group, a cyano group, and a methylpentanoate moiety. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-benzyl-2-cyano-3-methylpentanoate can be synthesized through a multi-step process involving the reaction of ethyl sec-butylidenecyanoacetate with benzyl chloride in the presence of magnesium and dry ether. The reaction mixture is heated under reflux, and the product is isolated through a series of extractions and distillations .
Initial Reaction: Ethyl cyanoacetate is reacted with butanone in the presence of β-alanine and glacial acetic acid to form ethyl sec-butylidenecyanoacetate.
Grignard Reaction: Benzyl chloride is reacted with magnesium in dry ether to form the Grignard reagent, which is then reacted with ethyl sec-butylidenecyanoacetate.
Isolation: The reaction mixture is poured onto cracked ice and made acidic with sulfuric acid.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-benzyl-2-cyano-3-methylpentanoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group to form amines.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution.
Major Products
Oxidation: 3-benzyl-3-methylpentanoic acid.
Reduction: 3-benzyl-3-methylpentylamine.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-benzyl-2-cyano-3-methylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ethyl 3-benzyl-2-cyano-3-methylpentanoate involves its reactivity due to the presence of the nitrile and ester groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and substitution, which are essential for its role as an intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-benzyl-3-methylpentanoate: Lacks the cyano group, making it less reactive in certain reactions.
3-benzyl-3-methylpentanenitrile: Lacks the ester group, affecting its solubility and reactivity.
3-benzyl-3-methylpentanoic acid: Contains a carboxylic acid group instead of the ester and nitrile groups.
Uniqueness
Ethyl 3-benzyl-2-cyano-3-methylpentanoate is unique due to the presence of both nitrile and ester groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
70289-04-2 |
|---|---|
Molekularformel |
C16H21NO2 |
Molekulargewicht |
259.34 g/mol |
IUPAC-Name |
ethyl 3-benzyl-2-cyano-3-methylpentanoate |
InChI |
InChI=1S/C16H21NO2/c1-4-16(3,11-13-9-7-6-8-10-13)14(12-17)15(18)19-5-2/h6-10,14H,4-5,11H2,1-3H3 |
InChI-Schlüssel |
NRQJBGPWJLKSHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CC1=CC=CC=C1)C(C#N)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)
![3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate](/img/structure/B13765228.png)








![[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13765290.png)

![5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium](/img/structure/B13765297.png)

